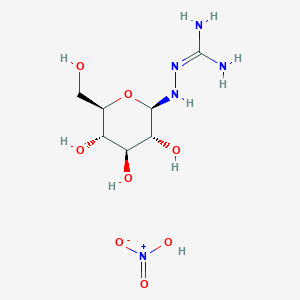

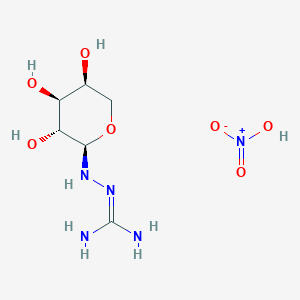

N1-α-L-Arabinopyranosylamino-guanidin HNO3

Übersicht

Beschreibung

N1-a-L-Arabinopyranosylamino-guanidine HNO3 relates to the chemical family of guanidines and their derivatives, which are significant in various biochemical and pharmaceutical fields. While direct studies on this specific compound may be limited, the research on related guanidines provides insights into synthesis methods, structural analyses, chemical reactions, and properties.

Synthesis Analysis

The synthesis of guanidine derivatives often involves cyclization reactions and the use of specific functional groups to achieve desired structural features. For example, Györgydeák, Holzer, and Thiem (1997) described the acetylation of N1-(aldopyranosylamino)guanidines leading to the formation of N1-per(O-acetylglycopyranosylamino)-N1, N2, N3-triacetylguanidines, illustrating a pathway that might be relevant for synthesizing compounds like N1-a-L-Arabinopyranosylamino-guanidine HNO3 (Györgydeák, Holzer, & Thiem, 1997).

Molecular Structure Analysis

The molecular structure of guanidine derivatives is often elucidated using NMR spectroscopy and mass spectrometry. The structure of pyranosyl nucleosides, for instance, provides insights into the potential configuration of N1-a-L-Arabinopyranosylamino-guanidine HNO3, highlighting the importance of the glycopyranosylamino moiety in determining the compound's chemical behavior and interaction (Györgydeák, Holzer, & Thiem, 1997).

Chemical Reactions and Properties

Guanidine derivatives participate in various chemical reactions, including cyclization and transamination, leading to the formation of complex structures. For example, Naik et al. (2011) explored the transamination reaction of aminoguanidine and diaminoguanidine hydrochlorides, leading to the synthesis of N-4H-1,2,4-Triazol-4-yl-guanidine hydrochloride, showcasing the types of reactions that guanidine derivatives can undergo and their potential to form structurally diverse and complex molecules (Naik et al., 2011).

Physical Properties Analysis

The physical properties of guanidine derivatives, including solubility, melting points, and crystalline structure, are critical for their application in various fields. These properties can be significantly influenced by the presence of functional groups and the overall molecular structure.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, pH sensitivity, and stability under different conditions, are key to understanding the behavior of guanidine derivatives in chemical reactions and potential applications. For instance, the study by Holmes et al. (2012) on guadinomines highlights the role of guanidine derivatives in inhibiting the type III secretion system of Gram-negative bacteria, demonstrating their bioactivity and potential therapeutic value (Holmes et al., 2012).

Wissenschaftliche Forschungsanwendungen

Proteomikforschung

N1-α-L-Arabinopyranosylamino-guanidin HNO3: wird in der Proteomikforschung eingesetzt, da es mit Proteinen und Enzymen interagieren kann. Es dient als Werkzeug zum Verständnis der Proteinstruktur, -funktion und -wechselwirkungen innerhalb biologischer Systeme. Seine molekularen Eigenschaften ermöglichen es Forschern, die Proteindynamik, posttranslationale Modifikationen und Protein-Protein-Wechselwirkungen zu untersuchen, die für die Entschlüsselung komplexer biologischer Pfade entscheidend sind .

Krebsforschung

Diese Verbindung zeigt vielversprechende Ergebnisse in der Krebsforschung, indem sie spezifische enzymatische Funktionen angreift, die für das Überleben von Krebszellen entscheidend sind. Durch die Hemmung dieser Enzyme kann es möglicherweise das Wachstum und die Proliferation von Krebszellen behindern und so einen gezielten Ansatz zur Krebstherapie bieten. Seine Wirksamkeit bei der Unterdrückung der Enzymaktivität macht es zu einem wertvollen Gut bei der Entwicklung neuer Krebsbehandlungen .

Autoimmunerkrankungen

Im Bereich der Autoimmunerkrankungen hat N1-α-L-Arabinopyranosylamino-guanidin HNO3 Potenzial bei der Modulation von Immunantworten gezeigt. Seine Fähigkeit, bestimmte enzymatische Funktionen zu unterdrücken, könnte genutzt werden, um Behandlungen zu entwickeln, die die für Autoimmunerkrankungen charakteristische abnorme Immunantwort reduzieren .

Biomedizinische Anwendungen

Als biomedizinische Verbindung hat es ein großes Potenzial bei der Behandlung einer Vielzahl von Beschwerden gezeigt. Seine Vielseitigkeit bei der Interaktion mit verschiedenen biologischen Molekülen macht es zu einem Kandidaten für die Entwicklung von diagnostischen Werkzeugen und Therapeutika. Es könnte zur Herstellung von Biosensoren oder als Bestandteil von Arzneimitteltransportsystemen verwendet werden, die auf bestimmte Zellen oder Gewebe abzielen .

Agrarwissenschaften

Obwohl direkte Anwendungen in der Landwirtschaft in den verfügbaren Daten nicht explizit erwähnt werden, könnten Verbindungen wie N1-α-L-Arabinopyranosylamino-guanidin HNO3 auf ihr Potenzial bei der Verbesserung des Pflanzenschutzes oder des Wachstums untersucht werden. Ihre biochemischen Eigenschaften könnten bei der Entwicklung neuer Pestizide oder Düngemittel nützlich sein, die effizienter und umweltfreundlicher sind .

Umweltwissenschaften

Die Anwendungen in der Umweltwissenschaft werden nicht direkt angegeben; Die biochemische Aktivität der Verbindung könnte jedoch für die Umweltüberwachung und -sanierung relevant sein. Zum Beispiel könnte es am Nachweis von Umweltverschmutzungen oder an Prozessen beteiligt sein, die darauf ausgerichtet sind, die Auswirkungen von Schadstoffen auf Ökosysteme zu verringern .

Wirkmechanismus

Eigenschaften

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGYVOMPIVRVHB-WPFDRSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369519 | |

| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109853-80-7 | |

| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

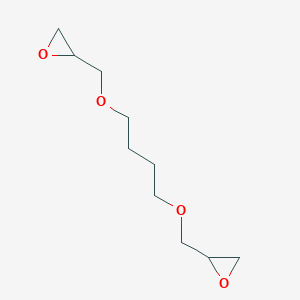

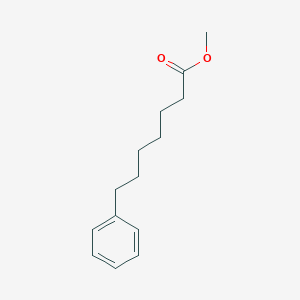

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

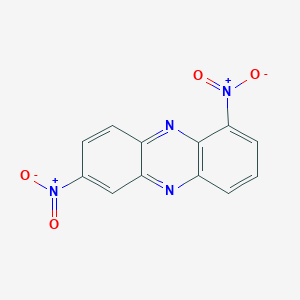

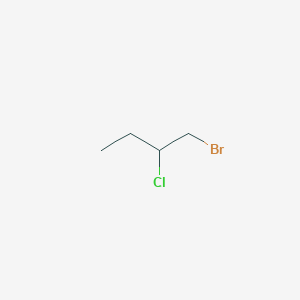

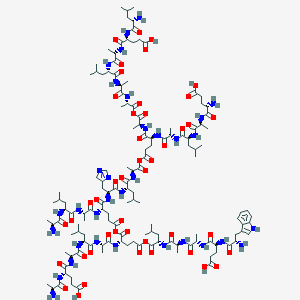

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

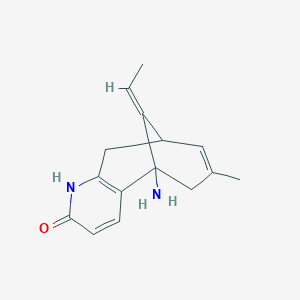

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)

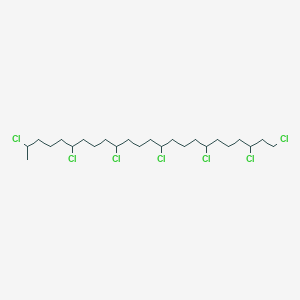

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

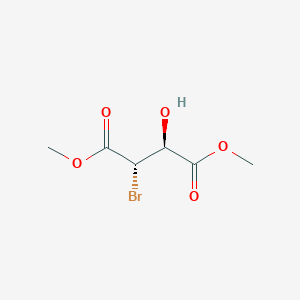

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)